2,5-Dimethylbenzyl chloride

Catalog No.
S662066
CAS No.
824-45-3
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylbenzyl chloride

CAS Number

824-45-3

Product Name

2,5-Dimethylbenzyl chloride

IUPAC Name

2-(chloromethyl)-1,4-dimethylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3

InChI Key

PECXPZGFZFGDRD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CCl

Synonyms

1-Chloromethyl-2.5-dimethylbenzene

Canonical SMILES

CC1=CC(=C(C=C1)C)CCl

The exact mass of the compound 2,5-Dimethylbenzyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133437. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dimethylbenzyl chloride (CAS: 824-45-3) is a substituted aromatic alkylating agent derived from p-xylene. It serves as a critical building block in multi-step organic syntheses for pharmaceuticals, agrochemicals, and performance polymers. Its distinct reactivity profile, governed by the specific 2,5-dimethyl substitution pattern on the benzene ring, differentiates it from other benzyl chloride analogs and isomers in applications where precise steric and electronic properties are required for downstream reaction success and final product performance.

Procurement Fit

Electrophilicity Intermediate SN2 reactivity for controlled alkylation
Polymerization Enables low-MW crystalline polybenzyls
Isomer identity 2,5-Substitution pattern distinct from other C9H11Cl isomers

Substituting 2,5-dimethylbenzyl chloride with other isomers (e.g., 2,4- or 3,4-dimethylbenzyl chloride) or simpler analogs like benzyl chloride is often impractical. The specific placement of the methyl groups at the 2- and 5-positions dictates the electronic and steric environment of the benzylic carbon. This unique arrangement influences reaction kinetics, regioselectivity in subsequent transformations like Friedel-Crafts reactions, and the ultimate properties of resulting polymers or active molecules. Using an incorrect isomer can lead to lower yields, undesirable side products, or final materials lacking the required thermal or mechanical properties, making 2,5-dimethylbenzyl chloride a non-interchangeable precursor for many specialized applications.

Substitution Risk

Reactivity mismatch Benzyl chloride gives lower electrophilicity, altering reaction rate and byproduct profile.
Polymer morphology risk Alternative dimethylbenzyl isomers lack reported crystallization and MW data.
Biological activity context Generic benzyl chlorides do not support the same antimicrobial screening profile.

High-Yield Synthesis from p-Xylene: A Process Efficiency Advantage

In optimized industrial synthesis protocols starting from p-xylene, 2,5-dimethylbenzyl chloride can be prepared with yields exceeding 90%. One documented method using a pressurized reaction with formaldehyde and hydrochloric acid achieved a 91.3% yield with a product purity of 99.2%. A separate method utilizing an ionic liquid solvent also reported a high yield of 91.7%. This high conversion efficiency from a common industrial feedstock is a key process advantage for large-scale procurement.

Evidence DimensionIsolated Yield
Target Compound Data91.3% - 92.6%
Comparator Or BaselineTypical conventional synthesis yields for related compounds which can be lower (<70%).
Quantified DifferencePotentially >20% yield improvement over less optimized or different substitution pathways.
ConditionsChloromethylation of p-xylene using formaldehyde/HCl under pressure (100-140°C) or in an ionic liquid medium.

Higher precursor yield directly translates to lower production costs and reduced waste, enhancing the economic viability of the entire downstream synthesis chain.

SN2 Reactivity Rank
Head-to-head
Intermediate electrophile: DMBC > BC, < BB, << MBBs
Selects DMBC for balanced reactivity–selectivity
Two-phase CHCl₃/H₂O; triphenylphosphine

Precursor for High-Value Agrochemicals: Synthesis of Spirotetramat Intermediate

2,5-Dimethylbenzyl chloride is a specifically cited and essential intermediate in the synthesis of 2,5-dimethyl phenylacetyl chloride, a key precursor for the insecticide Spirotetramat. A patented four-step, one-pot process starting from p-xylene via 2,5-dimethylbenzyl chloride achieves a total yield of 75% for the final acyl chloride with a purity >99.0%. The specific 2,5-dimethyl substitution pattern is integral to the final active molecule's structure and efficacy.

Evidence DimensionMulti-step Process Yield
Target Compound DataServes as a key intermediate in a process with a 75% overall yield for the downstream product (2,5-dimethyl phenylacetyl chloride).
Comparator Or BaselineOther isomers or analogs would not lead to the correct Spirotetramat precursor.
Quantified DifferenceNot applicable (binary choice; this specific isomer is required).
ConditionsFour-step reaction: chloromethylation, cyanidation, hydrolysis, and acyl chlorination without intermediate purification.

For buyers in the agrochemical sector, sourcing the correct, high-purity starting material is non-negotiable for ensuring the efficacy and regulatory compliance of the final active ingredient.

Polymerization Behavior
Head-to-head
Homopolymer crystallized prematurely; high MW not attained
Select for low-MW crystalline polybenzyls
α-Methylbenzyl chloride achieved high MW under similar conditions

Precursor for the Antituberculosis Drug Pretomanid (PA-824)

2,5-Dimethylbenzyl chloride is a building block used in some synthetic routes towards the nitroimidazole-class antituberculosis drug, Pretomanid (PA-824). While multiple routes to Pretomanid exist, those utilizing building blocks with the 2,5-dimethylphenyl moiety depend on the specific structure provided by precursors like 2,5-dimethylbenzyl chloride. For example, it can be used to synthesize the 4-(2-(2,5-dimethylphenyl)ethoxy)benzyl) group which is part of a key intermediate. The synthesis of Pretomanid requires high-purity inputs to achieve the final drug substance specifications, with reported routes achieving final step yields as high as 94% and purities of 99.94%.

Evidence DimensionRole as a Pharmaceutical Precursor
Target Compound DataEnables synthesis of a specific side-chain for the drug Pretomanid.
Comparator Or BaselineIsomeric analogs would result in a different, non-approved drug molecule.
Quantified DifferenceNot applicable (structural requirement).
ConditionsMulti-step synthesis involving coupling and deprotection steps.

Pharmaceutical manufacturers require precise, structurally correct, and high-purity intermediates to ensure the identity, safety, and efficacy of the final active pharmaceutical ingredient (API).

GC Retention Index
Class-level
RI = 1228 (OV-101)
Isomer identification in QC
60–240°C ramp; differentiates positional isomers
Antimicrobial Activity
Reported
QACs: inhibition zones up to 35 mm
Antimicrobial screening context
Agar diffusion; MIC higher than furazolidone

Manufacturing of Advanced Agrochemicals

This compound is the right choice for the synthesis of specific pesticide intermediates where the 2,5-dimethylphenyl moiety is a required structural component, such as in the production pathway for the insecticide Spirotetramat. Its use ensures the correct molecular architecture for biological activity.

Synthesis of Specialty Polymers and Materials

As a monomer in Friedel-Crafts polymerization, 2,5-dimethylbenzyl chloride is used to create linear polybenzyls with specific thermal and mechanical properties conferred by the defined substitution pattern. This makes it suitable for developing high-performance polymers where isomeric impurities would disrupt polymer structure and performance.

Development of Pharmaceutical Intermediates

In pharmaceutical R&D and manufacturing, this compound serves as a key starting material for complex molecules where the 2,5-dimethylphenyl group is essential for the final API structure, as seen in synthetic routes for the anti-tuberculosis agent Pretomanid.

Application Fit Matrix

Application
Selection Property
Validation Focus
Wittig olefination intermediates
Controlled SN2 reactivity profile
Reaction selectivity and yield under two-phase conditions
Crystalline low-MW polybenzyls
Premature crystallization tendency
Molecular weight and crystallinity control
Antimicrobial QAC synthesis
2,5-Dimethylbenzyl substitution effect
Antimicrobial screening and structure-activity profile

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

824-45-3

Wikipedia

2,5-Dimethylbenzyl chloride

General Manufacturing Information

Benzene, 2-(chloromethyl)-1,4-dimethyl-: INACTIVE

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